3-(4-oxoquinazolin-3(4H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide
Description
Propriétés
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2/c28-20(10-13-26-15-22-18-9-5-4-8-17(18)21(26)29)25-19(14-27-23-11-12-24-27)16-6-2-1-3-7-16/h1-9,11-12,15,19H,10,13-14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZMEGKDHGIPCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-oxoquinazolin-3(4H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or its equivalents under reflux conditions.
Attachment of the Triazole Ring:
Linking the Phenyl-Ethyl Chain: The phenyl-ethyl chain is usually attached through nucleophilic substitution reactions, where the quinazolinone core is functionalized with a suitable leaving group, followed by reaction with the phenyl-ethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for the CuAAC reaction to improve yield and efficiency, and employing automated synthesis platforms to streamline the multi-step process.
Types of Reactions:
Oxidation: The quinazolinone core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction of the quinazolinone can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the corresponding dihydroquinazolinone.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.
Substitution: Alkyl halides, sulfonates, under basic conditions with solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Quinazoline derivatives.
Reduction: Dihydroquinazolinone.
Substitution: Alkylated triazole derivatives.
Applications De Recherche Scientifique
Chemistry: This compound serves as a versatile intermediate in organic synthesis, allowing for the construction of complex molecular architectures.
Biology: In biological research, it is used to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound is investigated for its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurological disorders.
Industry: In the pharmaceutical industry, it is used as a lead compound for drug development, particularly in the design of kinase inhibitors and other enzyme-targeted therapies.
Mécanisme D'action
The mechanism of action of 3-(4-oxoquinazolin-3(4H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide involves binding to specific molecular targets such as enzymes or receptors. The quinazolinone core can mimic the structure of natural substrates or inhibitors, allowing it to interact with active sites of enzymes, thereby inhibiting their activity. The triazole ring enhances binding affinity and specificity through additional hydrogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Similar Compounds
Core Quinazolinone Derivatives
2-(4-Oxoquinazolin-3(4H)-yl)-N-Phenylacetamide Derivatives
- Structure : Shorter acetamide linker (vs. propanamide) with phenyl or substituted phenyl groups.
- Activity: Demonstrated potent inhibition of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), with 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide showing IC₅₀ values in the nanomolar range .
- Key Difference : The propanamide chain in the target compound may improve flexibility and binding pocket penetration compared to the rigid acetamide linker.
2-(4-Oxo-2-Propylquinazolin-3(4H)-yl)-N-Phenylpropanamide (3d)
- Structure: Propyl substituent on the quinazolinone core and a propanamide linker.
- Synthesis : Derived from ethyl (4-oxo-2-propylquinazolin-3(4H)-yl) acetate via acyl chloride intermediate .
- Comparison : The target compound replaces the propyl group with a triazole-phenyl ethyl group, likely enhancing solubility and target specificity.
Triazole-Containing Analogs
N-(2-(2-Methylthiazol-4-yl)phenyl)-3-(4-Oxoquinazolin-3(4H)-yl)propanamide
- Structure : Features a thiazole ring instead of triazole, with a methylthiazolylphenyl group.
- Molecular Weight : 390.5 g/mol (similar to the target compound’s estimated weight of ~400 g/mol) .
- Pharmacokinetics : Thiazole groups often improve metabolic stability but may reduce CNS penetration compared to triazoles.
N-(2-(4-Methyl-5-Oxo-3-(Pyridin-2-yl)-4,5-Dihydro-1H-1,2,4-Triazol-1-yl)ethyl)-3-(4-Oxoquinazolin-3(4H)-yl)propanamide
- Structure : Incorporates a pyridinyl-triazolone moiety.
Anti-Inflammatory and Anticancer Derivatives
2-(Ethylamino)-N-(4-Oxo-2-Phenylquinazolin-3(4H)-yl)acetamide
- Structural Insight: The ethylamino group enhances hydrogen bonding, a feature shared with the target compound’s triazole ring.
N-(4-Oxo-3-Phenyl-3,4-Dihydroquinazolin-2-yl)Amino)-2-Phenylquinazoline-3(4H)-Carboxamidine (BQC1)
Activité Biologique
The compound 3-(4-oxoquinazolin-3(4H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide is a novel derivative of quinazoline, a class of compounds known for their diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, supported by relevant data tables and research findings.
Structure and Synthesis
The compound features a quinazoline core linked to a triazole moiety, which is significant for enhancing its biological properties. The synthesis typically involves the formation of the quinazoline ring followed by the introduction of the triazole and amide functionalities.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer potential. The compound has shown promising results in inhibiting various cancer cell lines:
- Cell Lines Tested :
- SW620 (colon cancer)
- PC-3 (prostate cancer)
- NCI-H23 (lung cancer)
In vitro studies demonstrated that this compound exhibits significant cytotoxicity against these cell lines. For instance, a related series of quinazoline-based compounds displayed IC50 values ranging from 0.671 to 1.211 μM against human cancer cell lines, indicating potent activity compared to standard treatments like suberoylanilide hydroxamic acid (SAHA) .
The proposed mechanism involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. The compound's ability to bind effectively within the active site of HDACs enhances its potential as an anticancer agent .
Comparative Biological Activity
Other Biological Activities
In addition to anticancer properties, quinazoline derivatives often exhibit:
- Antimicrobial Activity : Some studies have indicated that quinazoline compounds possess antibacterial and antifungal properties.
- Anti-inflammatory Effects : Certain derivatives have shown potential in reducing inflammation markers in vitro.
Case Studies
Several studies have highlighted the biological efficacy of quinazoline derivatives:
- Cytotoxicity Study : A study assessed the cytotoxic effects of various quinazoline derivatives on multiple cancer cell lines using MTT assays. Compounds with structural similarities to our target compound exhibited significant cytotoxicity with IC50 values below 20 μM across different cell lines .
- HDAC Inhibition : Research focused on the HDAC inhibitory activity of quinazoline-based compounds found that modifications at specific positions on the quinazoline ring significantly enhanced their potency against HDAC6 and total HDAC extracts .
Q & A
Q. What are the key synthetic routes for synthesizing 3-(4-oxoquinazolin-3(4H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide?
The synthesis typically involves:
- Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole moiety, ensuring regioselectivity under mild conditions .
- Propanamide linkage : Coupling reactions (e.g., amidation) between the quinazolinone core and the triazole-ethylphenyl intermediate, using activating agents like EDCI or HOBt .
- Purification : Column chromatography with solvents such as dichloromethane/methanol gradients and validation via TLC .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR to verify backbone connectivity and substituent positions .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular formula confirmation .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns .
Q. What in vitro assays are recommended for preliminary biological evaluation?
- Enzyme inhibition assays : Target-specific screens (e.g., kinase or protease inhibition) using fluorescence/colorimetric readouts .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., MDA-MB-231) with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., kinases) .
- Molecular dynamics (MD) simulations : Assess binding stability over time (50–100 ns trajectories) using GROMACS .
- Pharmacophore modeling : Identify critical functional groups (e.g., quinazolinone carbonyl) for activity .
Q. How to address low yields in the triazole ring formation step?
- Catalyst optimization : Replace Cu(I) with Ru-based catalysts to enhance regioselectivity and reduce byproducts .
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to improve reaction kinetics .
- Microwave-assisted synthesis : Reduce reaction time and improve efficiency .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) .
- Structural analogs : Compare activity of derivatives to isolate critical substituents (e.g., trifluoromethyl vs. methoxy groups) .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP vs. cytotoxicity correlations) .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Substituent variation : Synthesize analogs with modified quinazolinone (e.g., 6-chloro) or triazole (e.g., 4-ethylphenyl) groups .
- 3D-QSAR : Use CoMFA/CoMSIA to correlate steric/electronic properties with activity .
- Proteomics profiling : Identify off-target effects via kinome-wide screening .
Technical Challenges & Methodological Solutions
Q. What methods are recommended for crystal structure determination?
- X-ray crystallography : Use SHELXL for refinement, focusing on high-resolution data (<1.0 Å) to resolve disorder in flexible side chains .
- Twinned data handling : Apply SHELXL’s TWIN/BASF commands for challenging crystals .
Q. How to assess the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C, monitoring degradation via HPLC .
- Plasma stability assays : Incubate with rat plasma and quantify parent compound loss using LC-MS .
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
